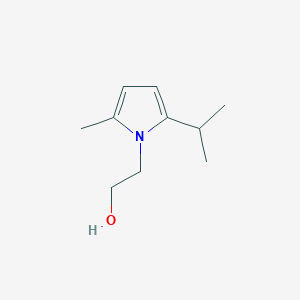
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl group, an isopropyl group, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-(1-methylethyl)-1H-pyrrole with ethylene oxide under basic conditions to introduce the ethanol group. Another method involves the reduction of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid using a reducing agent like lithium aluminum hydride to obtain the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid.
Reduction: 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid
- 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-methanol
- 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-amine
Uniqueness
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C10H17NO/c1-8(2)10-5-4-9(3)11(10)6-7-12/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
DLDBOXTYABTPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















